
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been noted for its potential as a kynurenine monooxygenase (KMO) inhibitor, which is significant in the context of neurodegenerative diseases like Huntington's disease. KMO is involved in the kynurenine pathway, which affects neuroprotective and neurotoxic metabolites in the brain .
Biological Activities
- Antiviral Activity : Preliminary studies suggest that derivatives of compounds similar to this compound may exhibit antiviral properties against various viruses, including HIV and HSV .
- Neuroprotective Effects : The compound has shown promise in enhancing cognitive function and neuroprotection by modulating kynurenine pathway metabolites .
- Antibacterial and Antifungal Activity : Similar compounds have been evaluated for their antibacterial and antifungal activities, demonstrating moderate effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Study 1: KMO Inhibition in Huntington's Disease Models
A study evaluated the effects of a KMO inhibitor derived from similar chemical structures on R6/2 mice, a model for Huntington's disease. The results indicated that treatment with this compound led to increased levels of kynurenic acid (a neuroprotective metabolite) while suppressing neurotoxic metabolites. Cognitive functions were also improved in treated mice .
Study 2: Antiviral Screening
A set of piperazine derivatives, including those structurally related to this compound, was screened for antiviral activity against HIV and other viruses. Compounds showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), with specific derivatives exhibiting significant cytotoxicity thresholds .
Data Tables
Activity Type | Compound Derivative | Effective Against | Cytotoxicity (CC50) |
---|---|---|---|
Antiviral | 3f | CVB-2 | 92 μM |
Antiviral | 3g | HSV-1 | 100 μM |
Neuroprotective | KMO Inhibitor | Huntington's Disease Model | N/A |
Antibacterial | Various | Staphylococcus aureus | N/A |
特性
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-pyridin-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-21(23-19-10-4-5-13-22-19)17-9-6-14-26(15-17)20-12-11-18(24-25-20)16-7-2-1-3-8-16/h1-5,7-8,10-13,17H,6,9,14-15H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFQHPKFSAYXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。